REACTION_CXSMILES
|
[NH:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:8]([O:10][C:11](Cl)=O)[CH3:9]>ClCCl>[O:10]1[C:11]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[CH:9]=[C:8]1[C:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH:3]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N1CCCC=C1
|
Name
|
|
Quantity
|
493 μL
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Methanol (50 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol/ammonia (90:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=2CCNCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |